molecular formula C12H12BrF3O3 B13664042 Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13664042
M. Wt: 341.12 g/mol
InChI Key: XMEWWKAHFWRRJV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound that features a brominated aromatic ring with a trifluoromethyl group and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted aromatic compounds

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-bromo-5-(difluoromethyl)phenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart specific reactivity and potential biological activities .

Biological Activity

Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS: 2755721-05-0) is an organic compound notable for its complex structure that includes a brominated aromatic ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.

PropertyValue
Molecular FormulaC12H12BrF3O3
Molecular Weight341.12 g/mol
IUPAC NameEthyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate
InChIInChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its permeability across cell membranes. This characteristic may facilitate its interaction with cellular targets involved in critical pathways such as apoptosis and cell proliferation.

Anticancer Activity

Research into the anticancer potential of related compounds suggests that this compound could exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for similar compounds against pancreatic cancer cells . The mechanism often involves DNA intercalation or inhibition of key enzymes involved in cancer cell metabolism.

Case Study: Cytotoxicity Assessment

In a comparative study involving various derivatives, compounds similar to this compound were assessed for their cytotoxic effects on human lung fibroblast cells (WI38). The IC50 values were found to be approximately 0.36 µM for these derivatives . Such findings indicate a promising therapeutic index that warrants further investigation into this compound's anticancer properties.

Research Findings

Recent investigations into the biological activity of ethyl esters with trifluoromethyl substitutions have yielded encouraging results:

  • Antimicrobial Efficacy : Compounds demonstrated effective growth inhibition against resistant strains of bacteria.
  • Anticancer Potential : Significant antiproliferative activity was noted against multiple cancer cell lines.
  • Mechanistic Insights : Molecular docking studies suggested interactions with key targets such as cyclooxygenase enzymes (COX), which are critical in inflammation and cancer progression .

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3

InChI Key

XMEWWKAHFWRRJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O

Origin of Product

United States

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